molecular formula C14H21FN2O2S B2453096 1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea CAS No. 2320210-37-3

1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea

Cat. No.: B2453096
CAS No.: 2320210-37-3
M. Wt: 300.39
InChI Key: QCIXLBJWIXSMFE-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound with a complex structure It contains a fluorophenyl group, a methoxy group, and a methylsulfanylbutyl chain, all connected to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves multiple steps. One common approach is the reaction of 4-fluorobenzylamine with an isocyanate derivative to form the urea linkage. The methoxy and methylsulfanylbutyl groups can be introduced through subsequent alkylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the urea backbone may facilitate hydrogen bonding interactions. The methoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]-3-(2-methoxyethyl)urea
  • 1-[(4-Fluorophenyl)methyl]-3-(2-methylsulfanylbutyl)urea
  • 1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylbutyl)urea

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2S/c1-19-13(7-8-20-2)10-17-14(18)16-9-11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIXLBJWIXSMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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